![molecular formula C27H35N3O6 B14270270 L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]- CAS No. 184635-12-9](/img/structure/B14270270.png)
L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]- is a complex organic compound with a unique structure that includes multiple functional groups. It is a derivative of L-Proline, an amino acid that plays a crucial role in the synthesis of proteins. This compound is characterized by its intricate molecular structure, which includes aromatic rings, carboxylic acid groups, and secondary amines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]- involves multiple steps, starting with the protection of the amino groups using phenylmethoxycarbonyl (Cbz) groups. The key steps include:
Protection of Amino Groups: The amino groups are protected using phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino groups are then coupled with L-Proline using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the protecting groups using hydrogenation or acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient use of reagents .
Analyse Des Réactions Chimiques
Types of Reactions
L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted aromatic rings .
Applications De Recherche Scientifique
L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]- involves its ability to act as a bifunctional catalyst. It can participate in both iminium and enamine catalysis, facilitating various organic reactions. The compound interacts with molecular targets through hydrogen bonding and electrostatic interactions, stabilizing transition states and lowering activation energies .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Proline: The parent compound, which is a simple amino acid with a secondary amine group.
N-Boc-L-Proline: A derivative with a tert-butoxycarbonyl protecting group.
L-Proline Methyl Ester: A methyl ester derivative used in peptide synthesis.
Uniqueness
L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]- is unique due to its complex structure and multifunctional nature. It offers enhanced reactivity and selectivity in catalytic processes compared to simpler derivatives .
Propriétés
Numéro CAS |
184635-12-9 |
|---|---|
Formule moléculaire |
C27H35N3O6 |
Poids moléculaire |
497.6 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2,6-bis(phenylmethoxycarbonylamino)hexyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C27H35N3O6/c31-25(32)24-15-9-17-30(24)18-23(29-27(34)36-20-22-12-5-2-6-13-22)14-7-8-16-28-26(33)35-19-21-10-3-1-4-11-21/h1-6,10-13,23-24H,7-9,14-20H2,(H,28,33)(H,29,34)(H,31,32)/t23-,24-/m0/s1 |
Clé InChI |
QBLYBYGBBNDPKG-ZEQRLZLVSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C[C@H](CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O |
SMILES canonique |
C1CC(N(C1)CC(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine](/img/structure/B14270190.png)
![8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one](/img/structure/B14270194.png)
methyl carbonate](/img/structure/B14270203.png)
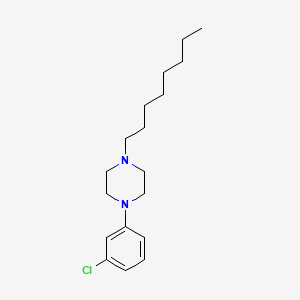
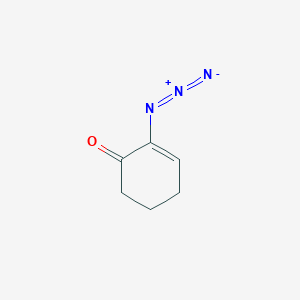
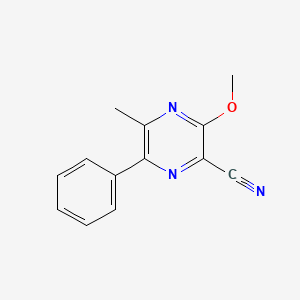
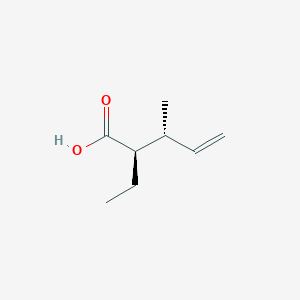
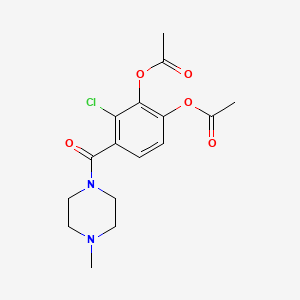
![4-[Tris(trimethylsilyl)methyl]benzoyl azide](/img/structure/B14270230.png)
![2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline](/img/structure/B14270231.png)


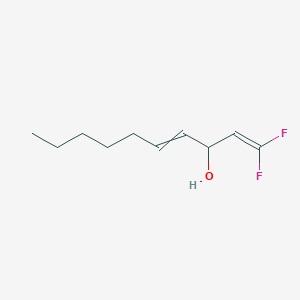
![3-Buten-2-one, 3-[(4-chlorophenyl)hydroxymethyl]-](/img/structure/B14270254.png)
